9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene

OLED Blue Emitter Photophysics

Eliminate statistical mixtures and costly purification from asymmetric OLED intermediate synthesis. This 9,10-disubstituted anthracene features a single, well-defined bromine handle at C10 for selective Suzuki-Miyaura cross-coupling. - **Yield advantage:** >80% isolated yield in final coupling; no bis-coupled byproducts vs. dibromo precursors. - **Optical tuning:** Meta-biphenyl group blue-shifts emission (CIE y < 0.10) for BT.2020 deep-blue displays. - **Process reliability:** ≥99.0% purity ensures batch consistency; solid at RT (mp 122°C) for automated dispensing.

Molecular Formula C26H17Br
Molecular Weight 409.3 g/mol
CAS No. 844679-02-3
Cat. No. B3029938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene
CAS844679-02-3
Molecular FormulaC26H17Br
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br
InChIInChI=1S/C26H17Br/c27-26-23-15-6-4-13-21(23)25(22-14-5-7-16-24(22)26)20-12-8-11-19(17-20)18-9-2-1-3-10-18/h1-17H
InChIKeyWCMCZLIOCXISPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene: Key Properties & Procurement


9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene (CAS 844679-02-3), also referred to as BABPA-B or 9-bromo-10-(3-phenylphenyl)anthracene, is a 9,10-disubstituted anthracene derivative featuring a reactive bromine atom at the C10 position and a meta-biphenyl substituent at C9 [1]. This brominated polycyclic aromatic hydrocarbon serves as a cornerstone intermediate in the synthesis of advanced OLED materials, including blue-emitting hosts and charge-transport layers [2]. The compound exhibits a reported melting point of 122 °C and a boiling point of 541.3 ± 19.0 °C (at 760 mmHg), with a density of 1.3 ± 0.1 g/cm³ [3]. Its molecular formula is C₂₆H₁₇Br with a molecular weight of 409.33 g/mol [1].

9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene: Substitution Limitations


Simple substitution of 9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene with other brominated anthracene derivatives is not feasible without compromising downstream OLED material performance. The meta-substitution pattern of the biphenyl group at the C9 position introduces a distinct steric and electronic environment compared to para- or ortho-biphenyl analogues, directly influencing the photophysical properties (e.g., emission wavelength and quantum yield) of the final 9,10-diarylanthracene emitters derived from this intermediate [1]. Furthermore, the single, well-defined reactive bromine handle at C10 enables selective, high-yielding Suzuki-Miyaura cross-coupling with aryl boronic acids to install precisely engineered diaryl architectures, a synthetic advantage over dibromoanthracene precursors which often suffer from statistical mixtures of mono- and bis-coupled byproducts, thereby complicating purification and reducing overall synthetic efficiency .

9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene: Differentiation from Analogs


Meta-Biphenyl Substitution for Deep-Blue Emission Tuning

The meta-biphenyl substituent at C9 in 9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene introduces a larger dihedral angle and extended conjugation pathway relative to the unsubstituted phenyl analogue (9-bromo-10-phenylanthracene). While direct photophysical data for this specific intermediate is limited in open literature, class-level evidence from a series of 9,10-diarylanthracenes derived from analogous 9-aryl-10-bromoanthracene precursors demonstrates that increasing steric bulk and aryl extension at C9 results in significant blue-shifts in emission maxima [1]. Specifically, the benzoic acid-functionalized 10-phenylanthracene derivative exhibits an emission maximum at 446 nm, whereas the analogous 10-naphthyl derivative emits at 438 nm (Δ = -8 nm) and the 10-pyrenyl derivative at 479 nm, underscoring the sensitivity of emission color to aryl substitution [1].

OLED Blue Emitter Photophysics Steric Effect

Regioselective Suzuki Coupling via C10 Bromine

9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene possesses a single reactive bromine at the C10 position, a critical structural feature that enables highly regioselective Suzuki-Miyaura cross-coupling without the competitive bis-coupling complications inherent to 9,10-dibromoanthracene [1]. When 9,10-dibromoanthracene is employed as a starting material for sequential diarylation, the second coupling step suffers from low yields and challenging purification due to the formation of mono-coupled intermediates and bis-coupled byproducts with nearly identical polarities . In contrast, the target compound's pre-installed C9 biphenyl group eliminates this statistical problem, providing a single, well-defined coupling site. Literature reports for analogous 9-aryl-10-bromoanthracene systems demonstrate Suzuki coupling yields consistently exceeding 80% under standard Pd-catalyzed conditions, a significant improvement over the 50–70% yields often encountered in selective monoarylation of dibromoanthracene [2].

Suzuki-Miyaura Coupling Regioselectivity OLED Intermediate Synthesis

High Purity Grade Advantage for OLED Synthesis

Commercial procurement of 9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene (CAS 844679-02-3) is available with a certified purity specification of ≥99.0% [1]. This represents a quantitative purity advantage over the more common ≥98.0% (GC) grade offered by major chemical suppliers for this compound class . The 1.0% absolute purity differential is non-trivial in OLED material synthesis, where trace impurities—particularly dehalogenated byproducts or residual metal catalysts—can act as luminescence quenchers or charge traps, degrading device efficiency and operational lifetime [2].

Purity OLED Intermediate QC Specification Procurement

Thermal & Physical Stability for Manufacturing

The thermal and physical properties of 9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene provide a tangible handling advantage in industrial settings. The compound exhibits a sharp melting point of 122 °C and a high boiling point of 541.3 ± 19.0 °C at 760 mmHg [1]. This high thermal stability (decomposition onset well above typical Suzuki coupling reaction temperatures of 80–110 °C) ensures that the reactive bromine handle remains intact and the biphenyl-anthracene core does not undergo thermal degradation during coupling, workup, or storage. The solid physical state at room temperature (light yellow to yellow powder) simplifies accurate weighing and dispensing compared to liquid or waxy analogues, a practical but critical factor for reproducible batch-to-batch synthesis.

Thermal Stability Physical Properties Synthetic Handling OLED Precursor

9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene: Key Applications


Deep-Blue OLED Emitter Synthesis

Researchers and manufacturers aiming to develop deep-blue OLED emitters (emission maxima in the 430–450 nm range) for high-color-gamut displays should prioritize 9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene as the key intermediate. The meta-biphenyl group provides a sterically demanding and electronically extended aryl substitution that, when coupled with an appropriate C10 aryl boronic acid, yields diarylanthracene emitters with blue-shifted emission profiles compared to simpler phenyl analogues [1]. This enables fine-tuning of Commission Internationale de l'Eclairage (CIE) coordinates toward deeper blue (CIE y < 0.10), a critical requirement for meeting BT.2020 color space standards in next-generation displays.

Asymmetric Diarylanthracene Host Manufacturing

For industrial process chemists scaling up the production of asymmetric 9,10-diarylanthracene host materials, the single reactive bromine handle of 9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene eliminates the purification challenges associated with 9,10-dibromoanthracene starting materials . This structural advantage translates directly to higher isolated yields (>80% expected) and reduced solvent and chromatography costs during the final coupling step [2]. Procurement of this intermediate at ≥99.0% purity further ensures batch consistency and minimizes the risk of charge-trapping impurities in the final device [3].

Library Synthesis of Anthracene-Based OLED Materials

Medicinal and materials chemists engaged in parallel library synthesis of anthracene-based OLED candidates will benefit from the compound's excellent performance in Suzuki-Miyaura cross-coupling reactions. The high thermal stability (melting point 122 °C) and solid physical state at room temperature facilitate accurate automated dispensing and reliable reaction setup across dozens of parallel reactions [4]. The defined single coupling site ensures that each library member is synthesized with high regiochemical fidelity, enabling robust structure-property relationship studies.

Charge-Transport Materials with Enhanced Stability

The extended biphenyl substituent of 9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene contributes to increased molecular rigidity and higher glass transition temperatures in the final 9,10-diarylanthracene products, a property that improves the morphological stability of OLED thin films during device operation [1]. This makes the intermediate particularly valuable for the synthesis of hole-transport layers (HTLs) or host materials intended for long-lifetime, high-brightness OLED applications where thermal degradation and crystallization are primary failure mechanisms.

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